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Compound of Interest

Compound Name:
(6-Chloroimidazo[1,2-B]pyridazin-

3-YL)methanol

Cat. No.: B1439991 Get Quote

Technical Support Center: Imidazo[1,2-b]pyridazine
Functionalization
Welcome to the technical support center for researchers, scientists, and drug development

professionals working with the imidazo[1,2-b]pyridazine scaffold. This guide is designed to

address common and complex regioselectivity issues encountered during the chemical

functionalization of this important heterocyclic core. The content is structured in a practical

question-and-answer format to provide direct solutions and mechanistic insights for your

experiments.

Frequently Asked Questions (FAQs)
Section 1: Fundamentals of Reactivity
Question 1: What are the primary sites of reactivity on an unsubstituted imidazo[1,2-

b]pyridazine ring, and why?

Answer: The reactivity of the imidazo[1,2-b]pyridazine scaffold is governed by the distinct

electronic nature of its fused five-membered imidazole and six-membered pyridazine rings.

Electron-Rich Imidazole Ring (C2, C3): The imidazole portion of the molecule is π-excessive.

The lone pair of electrons on the N1 nitrogen atom contributes to the aromatic system,

significantly increasing the electron density, particularly at the C3 position. This makes the
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C3 position the most nucleophilic carbon and the primary site for electrophilic aromatic

substitution and metal-catalyzed C-H functionalization.[1][2]

Electron-Deficient Pyridazine Ring (C6, C7, C8): The pyridazine ring contains two

electronegative nitrogen atoms (N4, N5), which withdraw electron density, making this ring

π-deficient.[3] This deactivation makes it resistant to electrophilic attack but susceptible to

nucleophilic aromatic substitution (SNAr), especially if a good leaving group (e.g., a halogen)

is present at the C6 position.[4][5]

The C2 position is also part of the electron-rich imidazole ring, but electrophilic attack or

metallation is generally less favored here compared to C3 unless C3 is already substituted.
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Start:
6-Chloro-3-Iodo-Imidazo[1,2-b]pyridazine

PATH 1:
Functionalize C3 First

PATH 2:
Functionalize C6 First

Reaction at C3:
Pd-Catalyzed Cross-Coupling
(Sonogashira, Stille, Suzuki)

Preferred & More Robust
Avoids catalyst poisoning

Reaction at C6:
S
N
Ar

(Amines, Alcohols)

Possible, but can be problematic
Amine at C6 may inhibit
subsequent C3 coupling

Intermediate:
3-Substituted-6-Chloro-Derivative

Target:
3,6-Disubstituted Product

Intermediate:
6-Substituted-3-Iodo-Derivative

Reaction at C6:
Suzuki Coupling

Option A Option B

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1439991?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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